molecular formula C19H17Cl2NO2S B11779312 N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide

N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B11779312
M. Wt: 394.3 g/mol
InChI Key: ZTFPJABEPJUPHY-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is a synthetic small molecule characterized by a benzo[b]thiophene core substituted with chlorine atoms at positions 3 and 6, and an amide-linked 4-butoxyphenyl group.

Properties

Molecular Formula

C19H17Cl2NO2S

Molecular Weight

394.3 g/mol

IUPAC Name

N-(4-butoxyphenyl)-3,6-dichloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H17Cl2NO2S/c1-2-3-10-24-14-7-5-13(6-8-14)22-19(23)18-17(21)15-9-4-12(20)11-16(15)25-18/h4-9,11H,2-3,10H2,1H3,(H,22,23)

InChI Key

ZTFPJABEPJUPHY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid.

    Coupling Reaction: The carboxylic acid is then coupled with 4-butoxyaniline using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Chemical Reactions Analysis

N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atoms in the benzo[b]thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Antitumor Activity

N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is part of a class of compounds that have shown potential as antitumor agents. Research indicates that derivatives of benzo[b]thiophene can inhibit microtubule polymerization, a critical process in cancer cell division. For instance:

  • Mechanism of Action : Compounds similar to this compound act through the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
  • Case Study : A study demonstrated that certain benzo[b]thiophene derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .

Antimicrobial Properties

Recent investigations have highlighted the antibacterial and antifungal properties of thiophene derivatives. This compound has been evaluated for its effectiveness against several microbial strains:

  • Antibacterial Activity : Compounds with similar structures have shown significant activity against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
  • Research Findings : A study found that thiophene derivatives were effective against resistant strains of bacteria, suggesting their potential use in treating infections caused by multi-drug resistant organisms .

Photovoltaic Materials

The unique electronic properties of thiophene derivatives have led to their exploration in organic photovoltaics (OPVs):

  • Charge Transport Properties : The incorporation of this compound into polymer blends has been shown to enhance charge transport efficiency in solar cells .
  • Performance Metrics : Devices utilizing these compounds have demonstrated improved power conversion efficiencies compared to traditional materials.

Pollution Remediation

The compound's chemical structure allows it to interact with various pollutants, making it suitable for environmental applications:

  • Adsorption Studies : Research indicates that thiophene derivatives can effectively adsorb heavy metals and organic pollutants from aqueous solutions .
  • Biodegradation Potential : Studies are ongoing to evaluate the biodegradability of these compounds, assessing their environmental impact post-use.

Mechanism of Action

The mechanism of action of N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the aggregation of amyloid beta (Aβ42) peptides, which are implicated in Alzheimer’s disease . The compound’s ability to inhibit or accelerate Aβ42 aggregation is influenced by the orientation of its bicyclic aromatic rings. Molecular docking studies suggest that the compound binds to specific sites on the Aβ42 peptides, thereby affecting their aggregation behavior .

Comparison with Similar Compounds

Key Observations :

  • Chlorination Pattern : The 3,6-dichloro substitution (shared with BT3) is associated with enhanced interactions in kinase inhibition, as seen in BDK inhibition studies .
  • Piperidine-containing analogs (e.g., Compound 42) prioritize cellular uptake via basic nitrogen atoms, which may enhance anticancer activity .

Structure–Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups: Substituents like cyano (Compound 42) and trifluoromethoxy (Compound 44) enhance anticancer potency by modulating electron density on the aromatic ring, affecting target binding .
  • Polar vs. Nonpolar Substituents: The 4-butoxyphenyl group’s ether linkage balances hydrophobicity and solubility, contrasting with the sulfonyl groups in triazole derivatives (e.g., Compounds 7–9 in ), which prioritize hydrogen-bonding interactions .
  • Prodrug Strategies : BT3’s oxadiazole group serves as a prodrug moiety, enabling metabolic activation to the active carboxylic acid (BT2). The 4-butoxyphenyl analog may require alternative prodrug strategies for optimal bioavailability .

Pharmacological and Spectral Data

  • Anticancer Derivatives : Piperidine-linked compounds (e.g., 42–47) exhibit 1H NMR δ 8.1–8.4 ppm (aromatic protons) and MS [M+H]+ peaks ~450–500 m/z, confirming structural integrity .
  • BDK Inhibitors: BT3 and BT2 show efficacy in reducing plasma branched-chain amino acids (BCAAs) at 20 mg/kg/day in mice, with IR spectra validating tautomeric stability in triazole derivatives .

Biological Activity

N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{12}H_{14}Cl_{2}N_{1}O_{1}S_{1}
  • CAS Number : 90165
  • Structure : The compound features a dichlorobenzo[b]thiophene core substituted with a butoxyphenyl group and a carboxamide functional group.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, particularly those associated with cyclooxygenase (COX) and lipoxygenase (LOX) activities.
  • Modulation of Cytokine Production : Research indicates that related compounds can influence the production of pro-inflammatory cytokines such as IL-6 and IL-9 while enhancing anti-inflammatory cytokines like IL-10 .
  • Impact on Gut Microbiota : Studies suggest that benzothiophene derivatives may restore gut microbial balance, which is crucial for maintaining intestinal health and preventing inflammatory bowel diseases .

Biological Activity Overview

Biological ActivityDescription
Anti-inflammatory Reduces inflammation markers and cytokine levels in various models of disease.
Anticancer Exhibits potential anticancer properties by inhibiting cell proliferation in certain cancer cell lines.
Neuroprotective May protect neuronal cells from oxidative stress and apoptosis.

Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on dextran sulfate sodium (DSS)-induced colitis in mice. Results showed significant reduction in inflammatory markers and improved gut microbiota diversity. The compound suppressed mTORC1 activation, which is linked to inflammatory responses .

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and liver cancer cells. Mechanistically, it was found to induce apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Study 3: Neuroprotection

Research on neuroprotective effects indicated that this compound could attenuate oxidative stress-induced damage in neuronal cells. It was shown to enhance the expression of neuroprotective factors while reducing markers of apoptosis .

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